molecular formula C10H11O4P B14632908 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one CAS No. 55895-03-9

4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Cat. No.: B14632908
CAS No.: 55895-03-9
M. Wt: 226.17 g/mol
InChI Key: OFMPJJBIQPWNNS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of dioxaphospholes, which are characterized by a five-membered ring containing both oxygen and phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of phenol derivatives with phosphorus-containing reagents. One common method includes the reaction of 4,5-dimethyl-1,3,2-dioxaphospholane with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the product. Safety measures are crucial due to the reactivity of phosphorus-containing intermediates.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphines.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted dioxaphospholes depending on the nucleophile used.

Scientific Research Applications

4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with molecular targets through its reactive phosphorus center. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect biological pathways. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethyl-2-(pentafluorophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
  • 2-(4-Fluorophenoxy)-4,5-dimethyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one

Uniqueness

4,5-Dimethyl-2-phenoxy-2H-1,3,2lambda~5~-dioxaphosphol-2-one stands out due to its specific phenoxy substitution, which imparts unique reactivity and properties compared to its analogs. The presence of the phenoxy group influences its chemical behavior, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

CAS No.

55895-03-9

Molecular Formula

C10H11O4P

Molecular Weight

226.17 g/mol

IUPAC Name

4,5-dimethyl-2-phenoxy-1,3,2λ5-dioxaphosphole 2-oxide

InChI

InChI=1S/C10H11O4P/c1-8-9(2)13-15(11,12-8)14-10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

OFMPJJBIQPWNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OP(=O)(O1)OC2=CC=CC=C2)C

Origin of Product

United States

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